molecular formula C2H4Cl3OP B3056102 (2-Chloroethyl)phosphonic dichloride CAS No. 690-12-0

(2-Chloroethyl)phosphonic dichloride

Cat. No.: B3056102
CAS No.: 690-12-0
M. Wt: 181.38 g/mol
InChI Key: LOUZURPQCYZSJH-UHFFFAOYSA-N
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Description

(2-Chloroethyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C₂H₄Cl₃OP. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Chloroethyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite. This intermediate is then rearranged to give bis(2-chloroethyl)-2-chloroethylphosphonate, which is further reacted with thionyl chloride in the presence of triphenyl phosphine oxide as a catalyst to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: (2-Chloroethyl)phosphonic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Chloroethyl)phosphonic dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloroethyl)phosphonic dichloride involves its conversion to (2-Chloroethyl)phosphonic acid upon hydrolysis. This compound can then release ethylene, a potent plant growth regulator, which influences various physiological processes in plants. The molecular targets and pathways involved include the ethylene signaling pathway, which regulates plant growth and development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to release ethylene upon hydrolysis, making it particularly valuable in agricultural applications for regulating plant growth and ripening .

Properties

IUPAC Name

1-chloro-2-dichlorophosphorylethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl3OP/c3-1-2-7(4,5)6/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUZURPQCYZSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)P(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219039
Record name (2-Chloroethyl)phosphonic dichloride
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Molecular Weight

181.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690-12-0
Record name P-(2-Chloroethyl)phosphonic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690-12-0
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Record name (2-Chloroethyl)phosphonic dichloride
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Record name NSC176276
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Record name (2-Chloroethyl)phosphonic dichloride
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Record name (2-chloroethyl)phosphonic dichloride
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Record name (2-CHLOROETHYL)PHOSPHONIC DICHLORIDE
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Synthesis routes and methods

Procedure details

298 g of the vinylphosphonic acid derivatives thus prepared are metered into 300 g of vinylphosphonic acid dichloride at 145° C. during the course of 4 hours, whilst stirring, during which time phosgene gas is continuously introduced into the reaction mixture. The reaction mixture is then further phosgenated for 10 hours at this temperature. 1,2-Dichloroethane which is formed distils off during the phosgenation. After the phosgenation has ended, the excess phosgene is stripped off at room temperature in the vacuum from a water jet. The mixture is then distilled at 2 mm Hg with the aid of a column. 430 g of vinylphosphonic acid dichloride and 140 g of 2-chloroethanephosphonic acid dichloride are obtained. The distillation residue is 39 g. 130 g of vinylphosphonic acid dichloride and 140 g of 2-chloroethanephosphonic acid dichloride were thus prepared from 298 g of vinylphosphonic acid derivatives. The 2-chloroethanephosphonic acid dichloride can again be employed as the reaction medium in a second mixture, instead of the vinylphosphonic acid dichloride.
Quantity
298 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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